molecular formula C23H24O5 B3471830 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

Cat. No.: B3471830
M. Wt: 380.4 g/mol
InChI Key: ASAPDTDDRVFSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of chromone, which is a class of compounds that are often found in plants and have various biological activities. The “3,5-dimethylphenoxy” and “2-ethylbutanoate” groups are substituents on the chromone structure .


Molecular Structure Analysis

The molecular structure of this compound would include a chromone core, which is a bicyclic system consisting of a benzene ring fused to a pyrone (a six-membered ring containing one oxygen atom and a carbonyl group). The “3,5-dimethylphenoxy” group would be attached to one of the carbon atoms of the chromone, and the “2-ethylbutanoate” group would be attached to the oxygen atom in the pyrone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the substituent groups, the nature of these groups, and the overall shape and charge distribution of the molecule .

Properties

IUPAC Name

[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-16(6-2)23(25)28-17-7-8-19-20(12-17)26-13-21(22(19)24)27-18-10-14(3)9-15(4)11-18/h7-13,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAPDTDDRVFSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 2
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 3
Reactant of Route 3
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 4
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 6
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

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